molecular formula C10H11BrN2O B2538218 5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile CAS No. 1550057-91-4

5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile

Cat. No. B2538218
CAS RN: 1550057-91-4
M. Wt: 255.115
InChI Key: KMMQFJGQCJEXGT-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile is a chemical compound with the CAS Number: 1550057-91-4 . It has a molecular weight of 255.11 . This compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrN2O/c1-14-5-4-13-10-3-2-9(11)6-8(10)7-12/h2-3,6,13H,4-5H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 255.11 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

α-Glucosidase Inhibition

In the context of diabetes management, α-glucosidase inhibitors play a crucial role in controlling postprandial blood glucose levels. Studies have investigated the inhibitory potential of 5-bromo-benzimidazole analogs (including our compound) against α-glucosidase. Further research could explore its efficacy and safety as a potential antidiabetic agent.

Second Harmonic Generation (SHG) Materials

The nonlinear optical properties of certain molecules make them suitable for SHG applications. Quantum mechanical calculations have been performed on 5-Bromo-2-methoxybenzonitrile to understand its geometric structure and predict its SHG efficiency . Researchers may explore its use in SHG devices and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These indicate that it can be harmful if swallowed or inhaled, and it can cause skin and eye irritation .

properties

IUPAC Name

5-bromo-2-(2-methoxyethylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-14-5-4-13-10-3-2-9(11)6-8(10)7-12/h2-3,6,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMQFJGQCJEXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile

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